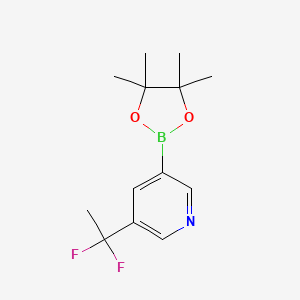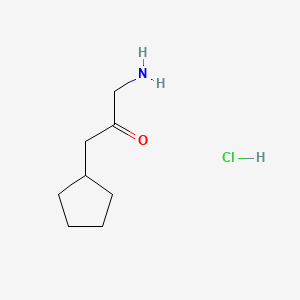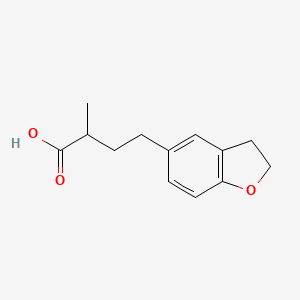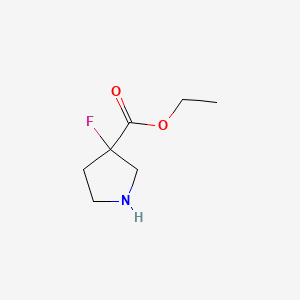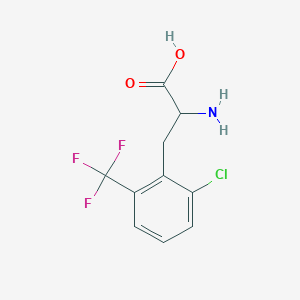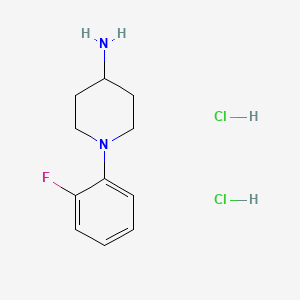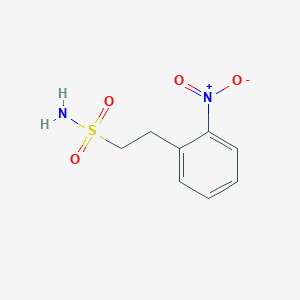
3-(Prop-1-yn-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-1-yn-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N. It features a pyrrolidine ring substituted with a propynyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-yn-1-yl)pyrrolidine can be achieved through several methods. One common approach involves the Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. This method is regio- and stereoselective, providing high yields of the desired product . The reaction is typically carried out in solvents such as dichloromethane, hexane, toluene, or diethyl ether, and is tolerant to various substituents on the alkyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-1-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the propynyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce saturated or partially saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Applications De Recherche Scientifique
3-(Prop-1-yn-1-yl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Prop-1-yn-1-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group and the pyrrolidine ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, lacks the propynyl group and has different chemical properties and reactivity.
3-(2-Propyn-1-yl)pyrrolidine: A closely related compound with similar structural features but potentially different reactivity and applications.
Proline Derivatives: Compounds like proline and its derivatives share the pyrrolidine ring but have different substituents and biological activities.
Uniqueness
This structural feature allows for specific interactions and transformations that are not possible with other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C7H11N |
|---|---|
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
3-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h7-8H,4-6H2,1H3 |
Clé InChI |
UIWBCGUXQCYJJD-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








